

# DA-302168S: A Technical Guide to the Oral GLP-1 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**DA-302168S** is a novel, orally bioavailable small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist currently under investigation as a therapeutic agent for type 2 diabetes and obesity. As an alternative to injectable peptide-based GLP-1R agonists, **DA-302168S** offers the potential for improved patient compliance and convenience. Preclinical and early-phase clinical studies have demonstrated its promising safety, pharmacokinetic, and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available data on the efficacy and safety of **DA-302168S**, along with detailed experimental protocols for key studies.

## **Chemical Structure and Physicochemical Properties**

**DA-302168S** is a synthetic small molecule with the following identifiers and properties:



| Property           | Value                                                                                                              |
|--------------------|--------------------------------------------------------------------------------------------------------------------|
| Molecular Formula  | C33H24ClF2N3O5                                                                                                     |
| Molecular Weight   | 616.01 g/mol                                                                                                       |
| CAS Number         | 2969158-02-7                                                                                                       |
| Appearance         | Not publicly available                                                                                             |
| Solubility         | Not publicly available                                                                                             |
| Chemical Structure | A definitive 2D structure or SMILES string for DA-302168S is not yet publicly available in the searched resources. |

## **Mechanism of Action and Signaling Pathway**

**DA-302168S** functions as a selective agonist of the glucagon-like peptide-1 receptor (GLP-1R), a G-protein coupled receptor.[1] The activation of GLP-1R by **DA-302168S** initiates a downstream signaling cascade, primarily through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][2] This signaling pathway mediates the various physiological effects of GLP-1, including glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and promotion of satiety.[1][2]



Click to download full resolution via product page

Figure 1: Simplified GLP-1 Receptor Signaling Pathway.

## **Preclinical Pharmacology**



### In Vitro Potency and Selectivity

**DA-302168S** has demonstrated potent agonist activity at the human GLP-1 receptor.

| Assay             | Parameter | Result     |
|-------------------|-----------|------------|
| GLP-1R Activation | EC50      | 1.32 nM[1] |

EC<sub>50</sub> (Half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

Selectivity studies have shown that **DA-302168S** has minimal to no agonist activity at related receptors such as the glucagon-like peptide-2 receptor (GLP-2R) and the glucagon receptor (GCGR).

### In Vivo Efficacy in Animal Models

Preclinical studies in animal models have shown that oral administration of **DA-302168S** leads to:

- Glucose Reduction: Effective lowering of blood glucose levels.[1][2]
- Appetite Suppression: Significant reduction in food intake.[1]

# **Clinical Pharmacology - Phase I Studies**

A first-in-human, randomized, double-blind, placebo-controlled Phase I study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of **DA-302168S** in healthy adults and overweight/obese individuals. The study consisted of a single ascending dose (SAD) phase and a multiple ascending dose (MAD) phase.[2]

### **Pharmacokinetics**

The pharmacokinetic profile of **DA-302168S** was found to be dose-proportional with moderate inter-individual variability.[3]







| Study Phase | Dose Range        | Key Findings                               |
|-------------|-------------------|--------------------------------------------|
| SAD         | 2.5 mg - 50 mg    | Dose-proportional increase in exposure.[3] |
| MAD         | 7.5 mg - 30 mg QD | Achieved steady-state concentrations.      |

Specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from these studies are not yet publicly available in detail.





Click to download full resolution via product page

Figure 2: Phase I Clinical Trial Workflow.

### **Pharmacodynamics and Efficacy**



In the MAD phase involving overweight and obese participants, **DA-302168S** demonstrated significant and dose-dependent efficacy.

| Parameter        | DA-302168S (7.5 mg - 30<br>mg QD) | Placebo |
|------------------|-----------------------------------|---------|
| Mean Weight Loss | -5.67% to -7.26%                  | -2.90%  |

Treatment with **DA-302168S** was also associated with significant metabolic improvements, including:

- Reduced glucose fluctuations.[2]
- Lowered HbA1c levels.[2]
- Optimized lipid profiles.[2]

### **Safety and Tolerability**

DA-302168S was generally well-tolerated in the Phase I study.[3]

- Most Common Adverse Events: Gastrointestinal events, primarily nausea.
- hERG Liability: Preclinical safety assessments revealed a low risk of hERG channel inhibition, with an IC<sub>50</sub> > 30  $\mu$ M.[1][2]

# **Experimental Protocols**In Vitro cAMP Activation Assay

- Objective: To determine the potency of DA-302168S in activating the GLP-1 receptor.
- Methodology:
  - Cells stably expressing the human GLP-1 receptor (e.g., CHO or HEK293 cells) are cultured in appropriate media.
  - Cells are seeded into multi-well plates and incubated until confluent.



- On the day of the assay, the culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- DA-302168S is serially diluted to a range of concentrations and added to the cells.
- Following a defined incubation period at 37°C, the cells are lysed.
- The intracellular cAMP concentration in the cell lysates is quantified using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) or an enzymelinked immunosorbent assay (ELISA).
- The resulting data are plotted as a dose-response curve to calculate the EC50 value.

# In Vivo Oral Glucose Tolerance Test (OGTT) in Animal Models

- Objective: To evaluate the effect of DA-302168S on glucose metabolism.
- Methodology:
  - Experimental animals (e.g., mice or rats) are fasted overnight.
  - A baseline blood glucose measurement is taken.
  - **DA-302168S** or a vehicle control is administered orally at a predetermined time before the glucose challenge.
  - A concentrated glucose solution is administered orally via gavage.
  - Blood glucose levels are measured at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
  - The area under the curve (AUC) for blood glucose is calculated to assess the overall effect on glucose tolerance.

### **Food Intake Study in Animal Models**

Objective: To assess the effect of DA-302168S on appetite.



#### · Methodology:

- Animals are individually housed to allow for accurate food intake measurement.
- Following an acclimatization period, animals are fasted for a defined period to standardize hunger levels.
- DA-302168S or a vehicle control is administered orally.
- A pre-weighed amount of food is provided, and the amount consumed is measured at various time points (e.g., 1, 2, 4, 8, and 24 hours) post-dosing.
- The cumulative food intake is calculated and compared between the treatment and control groups.

### **hERG Safety Assay**

- Objective: To assess the potential for DA-302168S to inhibit the hERG potassium channel, a key indicator of proarrhythmic risk.
- Methodology:
  - A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.
  - The whole-cell patch-clamp technique is employed to record the hERG current.
  - After establishing a stable baseline current, **DA-302168S** is applied to the cells at a range of concentrations.
  - The effect of each concentration on the hERG current is measured.
  - The percentage of current inhibition is plotted against the drug concentration to determine the IC₅₀ value.

### **Future Directions**

**DA-302168S** has successfully completed Phase I clinical trials and is currently undergoing Phase II studies to further evaluate its efficacy and safety in a larger patient population with



type 2 diabetes and obesity.[1][2] The results of these ongoing trials will be crucial in determining the future therapeutic role of this promising oral GLP-1 receptor agonist.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Discovery and Evaluation of DA-302168S as an Efficacious Oral Small-Molecule Glucagon-Like Peptide-1 Receptor Agonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I study of the oral GLP-1 receptor agonist DA-302168S: Safety, pharmacokinetics, and pharmacodynamics in healthy and overweight/obese adults PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [DA-302168S: A Technical Guide to the Oral GLP-1 Receptor Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569558#da-302168s-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com